2-Bromopyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFCNCNTGOFBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349062 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56423-63-3 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromopyrazine chemical properties and structure

An In-depth Technical Guide to 2-Bromopyrazine: Chemical Properties, Structure, and Experimental Applications

Introduction

This compound is a halogenated heterocyclic building block essential in organic synthesis, particularly in the development of pharmaceuticals and materials with specialized optoelectronic properties.[1] Its pyrazine (B50134) core is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, structural identifiers, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

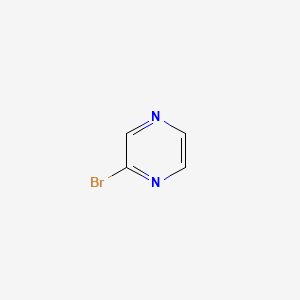

Chemical Structure and Identification

This compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with a bromine atom substituted at position 2.

Caption: Structural Identifiers for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃BrN₂ | [2][3] |

| Molecular Weight | 158.98 g/mol | [2][3] |

| Appearance | Colorless to light orange/yellow liquid or yellow to brown solid | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 61 °C at 10 mmHg | [4] |

| Density | 1.757 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.580 | [4] |

| Flash Point | 92.2 °C | |

| Solubility | Slightly miscible with water. Miscible with ethanol, ether, benzene, and pyridine. | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is used to determine the arrangement of hydrogen atoms, while ¹³C-NMR identifies the carbon skeleton. ¹⁵N NMR spectral data has also been reported.[2] The key to NMR is analyzing chemical shifts, integration (proton ratios), and splitting patterns (n+1 rule) to elucidate neighboring atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups within the molecule. The spectrum of this compound will show characteristic peaks for C-H, C=N, and C=C aromatic stretches. The region from 1500 to 500 cm⁻¹ is known as the fingerprint region and is unique to the compound.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Experimental Protocols & Reactivity

This compound is a versatile intermediate. Below are detailed protocols for its synthesis (analogous) and subsequent functionalization, as well as methods for evaluating the biological activity of its derivatives.

Synthesis of this compound via Sandmeyer-Type Reaction (Analogous Protocol)

While a specific protocol for this compound was not found, its synthesis can be achieved from 2-aminopyrazine (B29847) through a diazotization and bromination reaction, analogous to the well-documented synthesis of 2-bromopyridine (B144113).[8][9][10]

Methodology:

-

Amine Dissolution: Dissolve 2-aminopyrazine in 48% hydrobromic acid (HBr) in a reaction flask, cooling the mixture in an ice-salt bath to between -5 °C and 0 °C.

-

Bromination: Add liquid bromine dropwise to the cooled solution while maintaining the low temperature. This forms a perbromide intermediate.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. The temperature must be strictly maintained below 0 °C to prevent decomposition of the diazonium salt. Nitrogen gas will evolve.

-

Neutralization: After the addition is complete, stir the mixture for an additional 30 minutes. Carefully add a concentrated sodium hydroxide (B78521) (NaOH) solution to neutralize the acid and liberate the this compound product. The temperature should be kept below 25 °C.

-

Extraction & Purification: Extract the product from the aqueous mixture using an organic solvent like ether. Dry the combined organic layers over a drying agent (e.g., solid potassium hydroxide), filter, and remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation.

References

- 1. This compound Chemical Properties, Uses, Safety Data & Supplier China | High Purity this compound for Research & Industry [pipzine-chem.com]

- 2. This compound | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 56423-63-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 10. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromopyrazine (CAS: 56423-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrazine, a halogenated heterocyclic building block essential in medicinal chemistry and materials science. It details the compound's physicochemical properties, spectroscopic characteristics, synthesis protocols, chemical reactivity, and key applications. Safety and handling information is also provided. This document serves as a critical resource for professionals utilizing this compound in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| CAS Number | 56423-63-3 | [1][2][3] |

| Molecular Formula | C₄H₃BrN₂ | [2][4] |

| Molecular Weight | 158.98 g/mol | |

| Density | 1.757 g/mL at 25 °C | [1][5] |

| Boiling Point | 183.0 ± 20.0 °C at 760 mmHg; 61 °C at 10 mmHg | [1][2][6] |

| Flash Point | 92.2 °C (198.0 °F) | [5] |

| Refractive Index | n20/D 1.580 | [1][5] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [1] |

| Storage Temperature | Refrigerated (0-10°C) or -20°C | [5] |

| pKa (Predicted) | -1.15 ± 0.10 | [1] |

| LogP | 0.78 | [2] |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | [2] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is extensive, the primary methods and their applications are summarized below.

| Technique | Purpose | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon framework of the molecule. | [7] |

| ¹H Nuclear Magnetic Resonance (NMR) | Determines the number, environment, and connectivity of hydrogen atoms. | [8] |

| Infrared (IR) Spectroscopy | Identifies functional groups and bond types based on molecular vibrations. | [8] |

| Electron-Impact Mass Spectrometry (EI-MS) | Determines the molecular weight and fragmentation pattern, aiding in structural confirmation. | [8] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established methods. Below are detailed experimental protocols for two common laboratory-scale procedures.

Method 1: From (2H)-Pyrazinone

This method involves the bromination of a pyrazinone precursor.

Experimental Protocol:

-

A mixture of (2H)-pyrazinone (4.2 g, 0.044 mol) and phosphorous oxybromide (25 g, 0.088 mol) is prepared in a suitable reaction vessel.[6][9]

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (300 g).[6][9]

-

The solution is neutralized with sodium hydrogen carbonate.[6][9]

-

The aqueous mixture is extracted with dichloromethane (B109758) (2 x 100 mL).[6][9]

-

The combined organic extracts are dried with magnesium sulfate (B86663) and the solvent is removed by evaporation under vacuum.[6][9]

-

The resulting residue is purified by vacuum distillation (70 °C, 12 torr) to yield this compound as a colorless liquid (3.2 g, 46% yield).[6][9]

Method 2: From Pyrazine (B50134) Hydrochloride

This method involves the direct bromination of a pyrazine salt.

Experimental Protocol:

-

Pyrazine hydrochloride is added to a mixture of bromine and an inert solvent.[10]

-

The resulting mixture is heated at a temperature up to approximately 250 °C.[10]

-

The reaction is allowed to proceed for a period of one to ten hours, during which this compound is formed.[10]

-

The product is recovered as this compound hydrochloride.[10]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of the carbon-bromine bond. It readily participates in various cross-coupling reactions, making it a valuable building block for introducing the pyrazine moiety into more complex molecules. The pyrazine ring itself is a key pharmacophore found in numerous FDA-approved drugs and natural products.[11][12]

Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a cornerstone reaction in drug discovery for creating biaryl structures.[12]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing a wide range of bioactive compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, used to construct conjugated systems.

-

Lithiation: Reaction with organolithium reagents like butyllithium (B86547) can generate 2-lithiopyrazine, a potent nucleophile for further functionalization.[13]

Applications in Research and Development

The pyrazine substructure is a privileged scaffold in medicinal chemistry and materials science.

-

Drug Discovery: The pyrazine moiety is present in numerous pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the antibacterial Sulfametopyrazine.[11] Many experimental drugs for various therapeutic areas also incorporate this ring system.[11][14] this compound serves as a key starting material for synthesizing analogs and novel drug candidates.[10] For instance, derivatives have been synthesized and tested for antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[14]

-

Materials Science: Pyrazine-based polymers and other light-responsive materials are of significant interest for technological applications, such as in optical and photovoltaic devices.[11]

-

Agrochemicals: The heterocyclic structure is also explored in the development of new pesticides.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[15]

| Hazard Information | Details | Reference |

| Signal Word | Danger | [3][15] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [15] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [3][15] |

| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [16] |

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:56423-63-3 | Chemsrc [chemsrc.com]

- 3. AB274307 | CAS 56423-63-3 – abcr Gute Chemie [abcr.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 97 56423-63-3 [sigmaaldrich.com]

- 6. This compound | 56423-63-3 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. This compound | 56423-63-3 [amp.chemicalbook.com]

- 10. US2403710A - 2-brompyrazine and method of preparing same - Google Patents [patents.google.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. uww.edu [uww.edu]

Physical properties of 2-Bromopyrazine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Bromopyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document summarizes the reported values and outlines standardized experimental protocols for the determination of its melting and boiling points.

Core Physical Properties

This compound is consistently reported as a liquid at standard ambient temperature and pressure, suggesting a melting point below 25 °C. The available quantitative data for its physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | Not available | Reported as "N/A" in some databases. As a liquid at room temperature, its melting point is below ambient temperature. |

| Boiling Point | 183.0 ± 20.0 °C | At 760 mmHg.[1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Given that this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a low-temperature melting point apparatus. The general principle of the capillary method would be adapted for sub-zero temperatures.

-

Sample Preparation: A small sample of this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

Cooling and Observation: The sample is frozen by lowering the temperature of the apparatus. Once solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

Melting Point Determination: The temperature range is recorded from the point at which the first signs of melting are observed to when the entire sample has transitioned to a liquid state.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a Thiele tube, which allows for uniform heating of the sample.

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil bath.

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform temperature distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid sample begins to be drawn into the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for obtaining and presenting the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Data Compilation.

References

Determining the Solubility of 2-Bromopyrazine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2-bromopyrazine in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate reliable and comparable solubility profiles. Such data is critical for a wide range of applications in drug development, including formulation, purification, and analytical method development.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential before commencing solubility studies.

| Property | Value | Source |

| Chemical Formula | C₄H₃BrN₂ | [1][2][3][4] |

| Molecular Weight | 158.98 g/mol | [1][2][3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| CAS Number | 56423-63-3 | [1][2][3][4] |

| Density | 1.757 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.580 | [3] |

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound in common organic solvents. The following tables are provided as templates for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and to note the temperature at which measurements are taken.

Table 2.1: Solubility of this compound in Common Organic Solvents

| Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C | Molarity (mol/L) at 25°C |

| Methanol | CH₄O | 32.7 | Data Not Available | Data Not Available |

| Ethanol | C₂H₆O | 24.5 | Data Not Available | Data Not Available |

| Isopropanol | C₃H₈O | 19.9 | Data Not Available | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data Not Available | Data Not Available |

| Acetone | C₃H₆O | 20.7 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for three common and reliable techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This is a classic and straightforward method for determining solubility.[5][6][7][8][9]

Principle: A saturated solution is prepared, a known volume of the supernatant is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker/incubator (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant using a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

-

-

Analysis:

-

Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[6]

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve.[10][11][12]

Apparatus and Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound and collect the clear supernatant as described in the gravimetric method (Section 3.1).

-

-

Analysis:

-

Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[13][14][15][16]

Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC column and quantifying it using a suitable detector (e.g., UV-Vis) against a calibration curve.[13][14][15]

Apparatus and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength to achieve good separation and a sharp peak for the analyte.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent.

-

Prepare a series of standard solutions by serial dilution.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound and collect the clear supernatant as described in the gravimetric method (Section 3.1).

-

-

Analysis:

-

Dilute the saturated filtrate with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination of this compound.

This comprehensive guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The provided experimental protocols and data presentation templates will facilitate the generation of high-quality, comparable data essential for advancing research and development involving this compound.

References

- 1. This compound 97 56423-63-3 [sigmaaldrich.com]

- 2. This compound | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 56423-63-3 [sigmaaldrich.com]

- 4. This compound 97 56423-63-3 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scribd.com [scribd.com]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromopyrazine. Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed analysis based on predicted spectral data, supported by established NMR principles and data from analogous pyrazine (B50134) and brominated aromatic systems. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.60 | Doublet (d) | ~1.5 |

| H-5 | 8.55 | Doublet of doublets (dd) | ~2.5, ~1.5 |

| H-6 | 8.45 | Doublet (d) | ~2.5 |

Note: Predicted data is based on computational models and analysis of similar structures. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound displays four signals, representing the four unique carbon atoms in the molecule. The carbon atom directly attached to the bromine atom (C-2) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 145.0 |

| C-3 | 144.5 |

| C-5 | 143.0 |

| C-6 | 140.0 |

Note: Predicted data is based on computational models and analysis of similar structures. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Spectral Acquisition

While the presented data is predictive, the following is a detailed experimental protocol that can be employed to acquire high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is adapted from standard procedures for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Calibration

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Probe Tuning: Tune and match the NMR probe to the frequencies of both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

-

Locking: Insert the sample into the spectrometer and lock the field frequency using the deuterium (B1214612) signal from the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm, to encompass the aromatic region and any potential impurities.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (ns): Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a wide spectral width of approximately 200-220 ppm, centered around 100 ppm, to cover the full range of expected carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons and carbons with long relaxation times.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 to 4096) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Temperature: Maintain the same constant temperature as the ¹H experiment (298 K).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

-

Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or by referencing to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different protons.

Visualization of Molecular Structure and NMR Environments

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the unique proton and carbon environments that give rise to the predicted NMR spectra.

Caption: Molecular structure and NMR environments of this compound.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Bromopyrazine. Understanding the fragmentation behavior of this heterocyclic halide is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control in pharmaceutical development. This document outlines the key fragmentation pathways, presents quantitative data, and provides a representative experimental protocol.

Introduction to the Mass Spectrometry of Halogenated Heterocycles

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For halogenated compounds like this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments. These patterns, appearing as pairs of peaks separated by two mass-to-charge units (M⁺˙ and M+2⁺˙), are invaluable for identifying the presence of bromine in an unknown compound.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common methodologies for the analysis of brominated aromatic compounds.

Sample Preparation: A solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

-

Instrument: Agilent GC-MSD or equivalent

-

Injector: Split/splitless, operated in splitless mode at 250°C

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-200

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Figure 1. A generalized workflow for the GC-MS analysis of this compound.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the spectrum available in the NIST (National Institute of Standards and Technology) database.

| m/z | Relative Intensity (%) | Proposed Ion/Fragment |

| 52 | 15.3 | [C₃H₂N]⁺ |

| 79 | 100.0 | [C₄H₃N₂]⁺ |

| 158 | 98.7 | [C₄H₃⁷⁹BrN₂]⁺˙ (Molecular Ion) |

| 160 | 97.4 | [C₄H₃⁸¹BrN₂]⁺˙ (Molecular Ion Isotope) |

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 158/160) is primarily driven by the cleavage of the carbon-bromine bond and the stability of the resulting pyrazinyl cation. The following pathways are proposed based on the observed mass spectrum.

Primary Fragmentation: Loss of Bromine Radical

The most significant fragmentation pathway involves the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of the highly stable pyrazinyl cation at m/z 79, which is the base peak in the spectrum. The stability of this cation is attributed to the aromaticity of the pyrazine (B50134) ring.

Figure 2. Primary fragmentation pathway showing the loss of a bromine radical.

Secondary Fragmentation: Ring Cleavage

Further fragmentation of the pyrazinyl cation (m/z 79) can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. This would lead to the formation of an ion at m/z 52, proposed to be the cyclopropenyliminium cation or a related stable C₃H₂N⁺ species.

Figure 3. Secondary fragmentation of the pyrazinyl cation.

Summary of Logical Fragmentation Relationships

The overall fragmentation process can be visualized as a logical flow from the molecular ion to the observed fragment ions.

Figure 4. Logical flow of the ionization and fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a distinct pattern dominated by the facile cleavage of the carbon-bromine bond. The presence of the bromine isotope pattern in the molecular ion and the prominent base peak at m/z 79 corresponding to the pyrazinyl cation are key identifiers for this compound. The subsequent fragmentation of the pyrazine ring provides further structural confirmation. This in-depth guide provides researchers, scientists, and drug development professionals with the essential information for the confident identification and characterization of this compound using mass spectrometry.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Bromopyrazine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted IR absorption spectrum based on the known vibrational modes of pyrazine (B50134) and the expected spectroscopic effects of bromine substitution. This guide also offers a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples like this compound.

Predicted Infrared Spectroscopy Data for this compound

The following table summarizes the predicted infrared absorption peaks for this compound. These predictions are derived from the fundamental vibrational modes of the parent pyrazine molecule and adjusted to account for the electronic and mass effects of the bromine substituent. The assignments are based on established group frequency correlations and data from similar aromatic and heterocyclic compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Tentative Vibrational Assignment |

| ~3080 - 3030 | Medium - Weak | C-H stretching vibrations of the pyrazine ring |

| ~1570 - 1550 | Medium - Strong | C=C and C=N stretching vibrations of the pyrazine ring |

| ~1450 - 1400 | Medium - Strong | C=C and C=N stretching vibrations of the pyrazine ring |

| ~1200 - 1150 | Medium | C-H in-plane bending |

| ~1100 - 1000 | Strong | Ring breathing and C-H in-plane bending modes |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium - Strong | C-Br stretching vibration |

| Below 500 | Medium - Weak | Ring deformation modes, C-Br in-plane and out-of-plane bending |

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid and solid samples without the need for extensive sample preparation.[1] This method is ideal for obtaining the IR spectrum of this compound, which is a liquid at room temperature.

Objective: To obtain a high-quality mid-infrared spectrum of this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

-

-

Background Spectrum Acquisition:

-

With the clean and empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing functions available in the software.

-

-

Cleaning:

-

After the measurement, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in an appropriate solvent like isopropanol or ethanol.

-

Ensure the crystal is completely clean and dry before the next measurement.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental and interpretative processes in the infrared spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromopyrazine

This guide provides comprehensive safety and handling information for 2-Bromopyrazine, tailored for researchers, scientists, and professionals in drug development. It covers material identification, hazard classification, safe handling protocols, emergency procedures, and disposal considerations, presenting quantitative data in structured tables and visualizing key workflows for enhanced clarity and safety compliance.

Chemical Identification and Properties

This compound is a halogenated heterocyclic building block used in organic synthesis. Its physical and chemical properties are essential for safe handling and experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrN₂ | [1][2][3] |

| Molecular Weight | 158.98 g/mol | [1][2][3] |

| CAS Number | 56423-63-3 | [1][3][4] |

| Appearance | Liquid | |

| Density | 1.757 g/mL at 25 °C | |

| Boiling Point | 183.0 ± 20.0 °C at 760 mmHg | [2] |

| Flash Point | 92.2 °C (198.0 °F) | |

| Refractive Index | n20/D 1.580 | |

| Storage Temperature | -20°C (Recommended) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety controls. The compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger | [1][4] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger | [1][4] | |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | [1][4] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger | [1][4] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimize exposure and ensure laboratory safety.

Handling Procedures:

-

Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Do not get in eyes, on skin, or on clothing.[4]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

-

Ignition Sources: Although it has a high flash point, keep it away from heat and open flames.

Storage Procedures:

-

Container: Keep the container tightly closed when not in use.[4]

-

Conditions: Store in a dry, cool, and well-ventilated place.[4] For long-term stability and to maintain product quality, refrigeration at -20°C is recommended.

-

Security: Store in a locked-up area, accessible only to authorized personnel.[4]

-

Light Sensitivity: Protect from light.[4]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical step before handling this compound. The following workflow outlines the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

The following diagram outlines the immediate first aid steps required for different routes of exposure to this compound.

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[4]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor, as the chemical can cause serious eye damage.[4]

-

Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[4] Rinse the mouth with water.[4] Do not induce vomiting.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][6]

-

Specific Hazards: Thermal decomposition can release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

The following workflow provides a systematic approach to managing a spill of this compound.

Caption: Step-by-step workflow for managing a this compound spill.

Detailed Spill Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described above.[4]

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Clean-up: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Collect the material and place it into a suitable, closed, and labeled container for disposal.[4]

-

Environmental Precautions: Do not let the product enter drains or the environment.

Toxicological Information

-

Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4]

-

Eye Damage: Causes serious eye damage (Category 1).[1][4] This indicates a risk of permanent damage upon contact.

-

Respiratory Irritation: May cause respiratory tract irritation (STOT SE, Category 3).[1][4]

-

Chronic Effects: No information was found regarding mutagenic, carcinogenic, or reproductive effects.[4]

The lack of comprehensive toxicological data underscores the importance of handling this chemical with stringent safety measures to minimize any potential for exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4]

-

Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams.

-

Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers. They should be triple-rinsed (if appropriate) and disposed of through a licensed waste disposal service.

References

Navigating the Hazard Profile of 2-Bromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and for the toxicological assessment of novel drug candidates. This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound, details the standardized experimental protocols for hazard determination, and explores its potential metabolic pathways.

GHS Hazard Classification of this compound

This compound is classified as a hazardous substance under the GHS. The following table summarizes its hazard classifications and corresponding statements.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Warning |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |

| Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

| Warning |

Quantitative Data and GHS Classification Criteria

Acute Oral Toxicity

The classification for acute oral toxicity is based on the LD50 (median lethal dose) value obtained from studies typically conducted in rats.

| GHS Category | LD50 (mg/kg body weight) |

| 1 | ≤ 5 |

| 2 | > 5 and ≤ 50 |

| 3 | > 50 and ≤ 300 |

| 4 | > 300 and ≤ 2000 |

| 5 | > 2000 and ≤ 5000 |

This compound's classification as Category 4 indicates that its oral LD50 is between 300 and 2000 mg/kg.

Skin Irritation

Skin irritation is assessed by observing the effects of the substance on the skin of test animals, typically rabbits. The scoring of erythema (redness) and edema (swelling) determines the classification.

| GHS Category | Criteria |

| 1 (Corrosion) | Destruction of skin tissue, or visible necrosis through the epidermis and into the dermis, in at least one tested animal. |

| 2 (Irritation) | Mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals from graded readings at 24, 48, and 72 hours. |

| 3 (Mild Irritation) | Mean score of ≥ 1.5 and < 2.3 for erythema or edema in at least 2 of 3 tested animals. |

The Category 2 classification for this compound signifies that it produces reversible inflammatory changes at the site of application.

Serious Eye Damage/Eye Irritation

This classification is based on the effects observed in the eyes of test animals, also typically rabbits. The severity and reversibility of eye lesions are the determining factors.

| GHS Category | Criteria |

| 1 (Serious Eye Damage) | Production of tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application. |

| 2A (Irritation) | Production of changes in the eye which are fully reversible within 21 days. |

| 2B (Mild Irritation) | Production of changes in the eye which are fully reversible within 7 days. |

This compound's classification as Category 1 indicates a risk of irreversible damage to the eye.

Experimental Protocols

The GHS hazard classifications are based on data generated from internationally recognized and standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines describe three distinct methods for assessing acute oral toxicity: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).

-

Principle: A single dose of the substance is administered orally to a group of fasted animals (usually rats).

-

Methodology:

-

Dose Selection: A starting dose is selected based on existing information or a sighting study.

-

Administration: The substance is administered by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.

-

Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

-

In Vivo Skin Irritation Testing (OECD Guideline 404)

-

Principle: The potential for a substance to cause skin irritation is assessed by applying it to the shaved skin of a rabbit.

-

Methodology:

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.

-

Scoring: The severity of the skin reactions is graded on a scale of 0 to 4.

-

In Vivo Eye Irritation Testing (OECD Guideline 405)

-

Principle: The potential for a substance to cause eye irritation or damage is evaluated by instilling it into the conjunctival sac of a rabbit's eye.

-

Methodology:

-

Application: A single dose (0.1 mL for liquids or 0.1 g for solids) is applied to one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days.

-

Scoring: The severity of the lesions is graded according to a standardized scoring system.

-

Potential Metabolic Pathway of this compound

While specific toxicokinetic studies on this compound are limited, the metabolism of pyrazines and other bromo-heterocyclic compounds generally proceeds through Phase I and Phase II reactions, primarily in the liver. Cytochrome P450 enzymes play a key role in the initial oxidative metabolism.

Caption: General metabolic pathway of this compound.

Conclusion

The GHS classification of this compound as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant necessitates careful handling and the implementation of appropriate safety precautions in a laboratory setting. While specific quantitative toxicological data are not widely published, the established GHS classifications provide a clear indication of its hazard potential. The standardized OECD guidelines for toxicity testing form the basis for these classifications and offer a framework for any future toxicological assessments. A general understanding of its likely metabolic pathway via cytochrome P450-mediated oxidation and subsequent conjugation provides a starting point for more detailed toxicokinetic and mechanistic studies. For professionals in drug development, this information is critical for risk assessment and for guiding the design of safer, next-generation molecules.

References

The Versatility of 2-Bromopyrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Among its derivatives, 2-bromopyrazine stands out as a versatile and highly valuable building block. Its strategic bromine atom serves as a reactive handle for a multitude of cross-coupling and substitution reactions, enabling the synthesis of diverse and complex molecular architectures with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound as a Key Synthetic Intermediate

This compound is a cornerstone for the introduction of the pyrazine moiety into drug candidates. The electron-deficient nature of the pyrazine ring, further influenced by the bromine atom, facilitates various chemical transformations.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyrazine ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl, heteroaryl, or alkyl groups by coupling this compound with a suitable boronic acid or ester. This method is crucial for synthesizing a vast array of biaryl and heteroaryl pyrazine derivatives.

-

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of alkynylpyrazine derivatives. These compounds can serve as precursors for further transformations or as final products with specific biological activities.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminopyrazine (B29847) derivatives by coupling this compound with various amines. This is a key step in the synthesis of many kinase inhibitors.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromide with various nucleophiles such as amines, alcohols, and thiols.

Applications in the Synthesis of Bioactive Molecules

The strategic use of this compound as a starting material or key intermediate has led to the discovery and development of numerous compounds with significant therapeutic potential.

Kinase Inhibitors

The pyrazine ring is a common scaffold in kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. This compound serves as a crucial starting point for the synthesis of various classes of kinase inhibitors.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[1,5-a]pyrimidine-based compounds, synthesized from precursors derived from 2-aminopyrazines (which can be obtained from this compound), have shown potent inhibitory activity against CDKs. For example, certain derivatives have demonstrated significant activity against CDK2, a key regulator of the cell cycle.[1][2][3]

-

Other Kinase Targets: Pyrazine derivatives have been developed to target a range of other kinases involved in cancer and inflammatory diseases, including mTOR, Nek2, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4][5][6]

Anticancer Agents

Beyond kinase inhibition, this compound-derived compounds have demonstrated anticancer activity through various mechanisms.

-

Proteasome Inhibitors: The blockbuster anticancer drug Bortezomib (Velcade®) contains a pyrazine-2-carboxamide moiety. While not directly synthesized from this compound in most commercial routes, the pyrazine-2-carboxylic acid precursor can be conceptually derived from it. Bortezomib is a potent and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for protein degradation and cellular homeostasis.[7][8][9][10][11]

-

Other Anticancer Mechanisms: Various pyrazine derivatives have shown cytotoxicity against a range of cancer cell lines, including breast, colon, and leukemia cell lines.[12][13]

Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas, including:

-

Antibacterial Agents: Derivatives of pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against clinically relevant pathogens.

-

Anti-inflammatory and Analgesic Agents: Pyrazine-containing compounds have been investigated for their potential as anti-inflammatory and analgesic drugs.

Quantitative Biological Data

The following table summarizes the biological activity of selected pyrazine derivatives, highlighting the potency of compounds derived from or related to the this compound scaffold.

| Compound Class | Target/Assay | Compound Example | IC50/Activity | Reference |

| Kinase Inhibitors | ||||

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 22 nM | [2] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 24 nM | [2] |

| Pyrazolo[1,5-a]pyrimidine | CDK1 | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 28 nM | [2] |

| Pyrazolo[1,5-a]pyrimidine | CDK9 | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 80 nM | [2] |

| Imidazo[1,2-a]pyrazine | Aurora A Kinase | Acyclic amino alcohol derivative | 0.02 nM (Kd) | [14] |

| Imidazo[1,2-a]pyrazine | Aurora B Kinase | Acyclic amino alcohol derivative | 0.03 nM (Kd) | [14] |

| Aminopyrazine | Nek2 Kinase | Pyrazine derivative | 0.87 µM | [15] |

| Anticancer Agents | ||||

| Pyrazoline | AsPC-1 (Pancreatic) | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | 16.8 µM | [12] |

| Pyrazoline | U251 (Glioblastoma) | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | 11.9 µM | [12] |

| Pyrazoline | HepG-2 (Liver) | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | 3.57 µM | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 2-arylpyrazines.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

-

Solvent (e.g., Toluene, Dioxane, or DME/water mixture)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 2-aminopyrazine derivatives.[16][17][18][19][20]

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

-

Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)

-

Base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 eq), ligand (0.01-0.10 eq), and base (1.2-2.0 eq).

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the desired 2-aminopyrazine derivative.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important concepts related to the application of this compound in medicinal chemistry.

References

- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 18. rsc.org [rsc.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Navigating the Stability of 2-Bromopyrazine: A Technical Guide for Researchers

An In-depth Examination of Optimal Storage, Potential Degradation Pathways, and Methodologies for Stability Assessment

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This technical guide provides a comprehensive overview of the storage and stability conditions for 2-Bromopyrazine, a key building block in the synthesis of various pharmaceutical compounds. Understanding its stability profile is crucial for reliable experimental outcomes and the development of robust manufacturing processes.

Recommended Storage and Handling

Proper storage of this compound is essential to maintain its purity and prevent degradation. The following table summarizes the recommended conditions and known incompatibilities based on available safety data sheets and supplier information.

| Parameter | Recommended Condition | Incompatible Materials |

| Temperature | Refrigerate; -20°C for long-term storage.[1] | Strong oxidizing agents, Strong acids.[2] |

| Light | Protect from light.[2] | |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | |

| Physical State | Liquid at room temperature. |

Understanding the Stability Profile of this compound

While specific quantitative stability data for this compound under various stress conditions is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. Forced degradation studies are critical to elucidate these pathways and to develop stability-indicating analytical methods.

A logical workflow for assessing the chemical stability of a compound like this compound is outlined below. This process begins with the characterization of the pure substance and proceeds through a series of stress tests to identify and quantify degradation products.

Experimental Protocol: Forced Degradation Study

The following is a generalized experimental protocol for conducting a forced degradation study on a chemical substance like this compound. This protocol is based on established principles of stability testing in the pharmaceutical industry.[3][4]

1. Purpose

To investigate the intrinsic stability of this compound under various stress conditions, to identify potential degradation products, and to inform the development of a stability-indicating analytical method.

2. Scope

This protocol applies to the forced degradation of this compound in solid and solution states under thermal, photolytic, hydrolytic, and oxidative stress conditions.

3. Materials

-

This compound (high purity reference standard)

-

Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

-

Acids (e.g., 0.1 N Hydrochloric Acid)

-

Bases (e.g., 0.1 N Sodium Hydroxide)

-

Oxidizing agent (e.g., 3% Hydrogen Peroxide)

-

Calibrated stability chambers (temperature, humidity, and light controlled)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

4. Experimental Workflow